2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide
Overview
Description
2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core substituted with a fluoro group and a hydrazinylidene moiety, which imparts unique chemical properties.
Scientific Research Applications
2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This can include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide involves its interaction with specific molecular targets. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The fluoro group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide
- 2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}propionamide
Uniqueness
2-fluoro-N-{3-[(1E)-1-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}ethyl]phenyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group and the hydrazinylidene moiety differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
2-fluoro-N-[3-[(E)-N-[(2-hydroxy-2-phenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3/c1-15(26-27-23(30)21(28)16-8-3-2-4-9-16)17-10-7-11-18(14-17)25-22(29)19-12-5-6-13-20(19)24/h2-14,21,28H,1H3,(H,25,29)(H,27,30)/b26-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUILNUNQHIBQB-CVKSISIWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C(C1=CC=CC=C1)O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C(C1=CC=CC=C1)O)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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